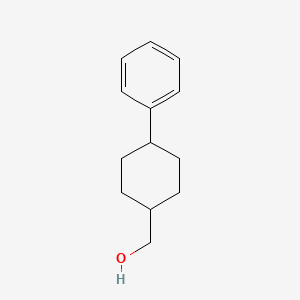

(4-Phenylcyclohexyl)methanol

Descripción general

Descripción

(4-Phenylcyclohexyl)methanol is an organic compound with the molecular formula C13H18O. It is a solid at room temperature and has a melting point of approximately 49°C . This compound is characterized by a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group at the para position relative to the phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Phenylcyclohexyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-phenylcyclohexyl)formaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of (4-phenylcyclohexyl)formaldehyde. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Oxidation: this compound can be oxidized to (4-phenylcyclohexyl)formaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to (4-phenylcyclohexyl)methane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: (4-Phenylcyclohexyl)formaldehyde

Reduction: (4-Phenylcyclohexyl)methane

Substitution: (4-Phenylcyclohexyl)chloride, (4-Phenylcyclohexyl)bromide

Aplicaciones Científicas De Investigación

(4-Phenylcyclohexyl)methanol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins

Mecanismo De Acción

The mechanism of action of (4-Phenylcyclohexyl)methanol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and cellular signaling pathways .

Comparación Con Compuestos Similares

Cyclohexanol: Similar in structure but lacks the phenyl group.

Benzyl alcohol: Contains a phenyl group but lacks the cyclohexane ring.

Phenylcyclohexane: Similar structure but lacks the hydroxyl group.

Uniqueness: (4-Phenylcyclohexyl)methanol is unique due to the presence of both a phenyl group and a cyclohexane ring with a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various applications .

Actividad Biológica

(4-Phenylcyclohexyl)methanol, also known by its chemical identifier 87073-90-3, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural properties and potential biological activities make it a subject of ongoing research. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring substituted with a phenyl group and a hydroxymethyl group. This configuration allows for various interactions with biological macromolecules, particularly through hydrogen bonding facilitated by the hydroxyl (-OH) group.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. Key points regarding its mechanism include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity.

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter systems, which could have implications for neurological disorders.

- Enzyme Interactions : The compound may affect various enzyme activities, including those involved in metabolic pathways.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. In vitro assays have demonstrated its ability to scavenge free radicals, which is critical in preventing oxidative stress-related damage in cells.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 54.278 |

| Lipid Peroxidation Inhibition | 112-125 |

These findings suggest that the compound could play a role in protective strategies against oxidative damage in biological systems .

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibition is another area where this compound shows promise. AChE is critical for neurotransmission, and its inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which may benefit conditions like Alzheimer's disease.

| Compound | IC50 Value (µM) |

|---|---|

| This compound | TBD |

Further studies are needed to quantify this effect accurately and compare it with established AChE inhibitors .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds:

Propiedades

IUPAC Name |

(4-phenylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPDEHMURXAMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.